Versicolorins
Overview
Description
Versicolorins are a group of anthraquinone derivatives produced by the fungus Aspergillus versicolor. These compounds are known for their vibrant pigmentation and are classified as mycotoxins due to their toxic properties. This compound, particularly Versicolorin A, B, and C, have been studied for their cytotoxic and genotoxic effects .
Preparation Methods
Versicolorins are typically isolated from the mycelium of Aspergillus versicolor. The preparation involves cultivating the fungus under specific conditions to promote the production of these metabolites. The isolation process includes solvent extraction, followed by chromatographic techniques to purify the compounds .
Synthetic Routes and Reaction Conditions:
Versicolorin B: The synthesis involves similar steps as Versicolorin A, with the trimethyl ether being identical to that of dihydroversicolorin A.
Industrial Production Methods: Industrial production of this compound is not widely practiced due to their toxic nature. the methods used in laboratory settings can be scaled up for industrial purposes if needed.
Chemical Reactions Analysis
Versicolorins undergo various chemical reactions, including:
Oxidation: Versicolorin A can be oxidized to produce 3,5-dimethoxyphthalic acid and a hydroxy acid.
Reduction: Hydrogenation of Versicolorin A trimethyl ether results in a dihydro-derivative.
Substitution: The presence of hydroxyl groups in the anthraquinone structure allows for substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidizing agents: Used for converting Versicolorin A to its oxidized products.
Hydrogenation catalysts: Employed in the reduction of Versicolorin A trimethyl ether.
Major Products:
- 3,5-Dimethoxyphthalic acid
- Hydroxy acid
- Dihydro-derivatives
Scientific Research Applications
Versicolorins have been extensively studied for their cytotoxic and genotoxic properties. They are used in research to understand the mechanisms of mycotoxin-induced toxicity and to develop potential therapeutic interventions. Some specific applications include:
- Cancer Research : Investigating the genotoxic effects of this compound on human adenocarcinoma lung cells .
- Toxicology Studies : Assessing the cytotoxicity and genotoxicity of this compound in various cell lines .
- Biochemical Research : Exploring the biosynthesis pathways of anthraquinone derivatives in fungi .
Mechanism of Action
The mechanism of action of versicolorins involves their interaction with cellular DNA, leading to DNA damage and genotoxic effects. Versicolorin A, for instance, has a double bond in the 12,13-position of the terminal furan ring, which is the site of activation similar to aflatoxin B1 . This interaction results in the formation of DNA adducts, leading to mutations and cytotoxicity.
Comparison with Similar Compounds
- Sterigmatocystin : Another mycotoxin produced by Aspergillus species, known for its carcinogenic properties .
- Aflatoxin B1 : A potent carcinogen produced by Aspergillus flavus, structurally related to versicolorins .
This compound, particularly Versicolorin A, are found to be more toxic than Versicolorin B, likely due to differences in their molecular structure and the bioactivation enzymes involved .
Properties
IUPAC Name |
1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVJCGYYQILFQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143559 | |
Record name | Versicolorins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10088-98-9 | |
Record name | Versicolorins | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Versicolorins | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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